molecular formula C18H14N2O2 B2887166 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- CAS No. 88422-83-7

1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-

Cat. No. B2887166
CAS RN: 88422-83-7
M. Wt: 290.322
InChI Key: VORHKXJENRYGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-” belongs to a class of compounds known as 1H-isoindole-1,3(2H)-diones . These compounds have been identified as potent inhibitors of human protein kinase CK2 . The most active compounds in this class are 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid .


Synthesis Analysis

The synthesis of 1H-isoindole-1,3(2H)-diones involves a series of reactions. A variety of novel 1-substituted-2,3-dihydro-1H-isoindoles have been synthesized in three steps from 2,3-dihydro-1H-isoindole via metallation and alkylation of its tert-butyl formamidino derivative .


Molecular Structure Analysis

The molecular structure of 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- is complex. The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- are complex. For instance, a series of 1,2-dihydropyrrolo [3,4-b]indol-3-ones were successfully afforded in moderate to good yields by the formation of one C–C bond and one C–N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- are complex. The molecular weight of the compound is 119.1638 .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The isoindoline nucleus is particularly significant in the design of molecules with central nervous system (CNS) activity .

Anticancer Agents

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis and necrosis in cancer cell lines, such as Raji cells, which are used as a model for blood cancer . This opens up possibilities for developing new treatments for various types of cancer.

Herbicides

The reactivity of “2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione” allows for its use in the synthesis of herbicidal compounds. Its derivatives can be designed to target specific pathways in plants, providing a method for controlling weed growth in agriculture .

Colorants and Dyes

The compound’s structure is suitable for the development of colorants and dyes. Its derivatives can be used in the textile industry for dyeing fabrics or in the production of inks for printing applications. The versatility in the substitution pattern of the molecule allows for a wide range of colors and shades .

Polymer Additives

Isoindoline derivatives can serve as additives in polymers to enhance their properties. For example, they can be used to improve the thermal stability, UV resistance, or mechanical strength of plastics. This makes them valuable in the manufacturing of durable and long-lasting materials .

Organic Synthesis

This compound is utilized in organic synthesis as a building block for constructing complex molecular architectures. Its reactivity enables the formation of diverse heterocyclic compounds, which are essential in various chemical synthesis processes .

Photochromic Materials

The unique reactivity of this compound also allows for its application in the development of photochromic materials. These materials change color when exposed to light, which can be used in smart windows, sunglasses, and display technologies .

Biological Activity Studies

Understanding the biological activity of “2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione” derivatives is crucial for their application in medicinal chemistry. Studies focus on the structure-activity relationships to identify potential therapeutic uses based on their interaction with biological targets .

Future Directions

The future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- are promising. Given its inhibitory effects on human protein kinase CK2, it may have therapeutic value, particularly as anti-neoplastic and antiviral drugs .

properties

IUPAC Name

2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORHKXJENRYGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966050
Record name 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-

CAS RN

5175-38-2
Record name 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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